Home > Products > Screening Compounds P83985 > U-II-(4-11) (human)
U-II-(4-11) (human) -

U-II-(4-11) (human)

Catalog Number: EVT-10954472
CAS Number:
Molecular Formula: C50H66N10O12S2
Molecular Weight: 1063.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

U-II-(4-11) (human), also known as Urotensin II, is a peptide that plays a significant role in various physiological processes in humans. It is primarily recognized for its potent vasoconstrictive properties and involvement in cardiovascular regulation. Urotensin II is derived from a precursor protein and is classified under the family of neuropeptides, specifically as a member of the urotensin family. Its primary function relates to the modulation of blood pressure and fluid balance, influencing both vascular and cardiac functions.

Source and Classification

Urotensin II is synthesized from the prepro-urotensin II precursor, which is primarily expressed in the brain, heart, and vascular tissues. The classification of U-II-(4-11) falls under neuropeptides, characterized by their short chains of amino acids that serve as signaling molecules within the nervous system and other tissues.

Synthesis Analysis

Methods

The synthesis of U-II-(4-11) involves several methods that can be categorized into chemical synthesis and recombinant DNA technology. Chemical synthesis typically employs solid-phase peptide synthesis techniques, allowing for the stepwise addition of amino acids to form the peptide chain.

Technical Details

  1. Solid-Phase Peptide Synthesis: This method utilizes a resin to anchor the growing peptide chain, with each amino acid added sequentially. Coupling reagents such as N,N'-diisopropylcarbodiimide are often used to facilitate the formation of peptide bonds.
  2. Cleavage and Purification: Once synthesized, the peptide is cleaved from the resin using trifluoroacetic acid or other cleavage agents. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Molecular Structure Analysis

Structure

The molecular structure of U-II-(4-11) consists of 11 amino acids with a specific sequence that determines its biological activity. The structure can be represented as follows:

Cys Tyr Leu Cys Arg Trp Gly Asp Ala Gly Leu\text{Cys Tyr Leu Cys Arg Trp Gly Asp Ala Gly Leu}

Data

The molecular weight of U-II-(4-11) is approximately 1,200 Da, and it features disulfide bonds between cysteine residues which are crucial for its structural stability.

Chemical Reactions Analysis

Reactions

U-II-(4-11) participates in various biochemical reactions primarily through its interaction with specific receptors known as urotensin II receptors (UT). These interactions lead to downstream signaling pathways that affect vascular smooth muscle contraction and influence blood pressure regulation.

Technical Details

The binding of U-II-(4-11) to its receptor activates G-protein coupled receptor pathways, leading to increased intracellular calcium levels and subsequent vasoconstriction.

Mechanism of Action

Process

The mechanism of action for U-II-(4-11) involves its binding to urotensin II receptors located on vascular smooth muscle cells. This binding triggers a cascade of intracellular events:

  1. Receptor Activation: Upon binding, the receptor undergoes a conformational change.
  2. Signal Transduction: This leads to the activation of G-proteins, which subsequently activate phospholipase C.
  3. Calcium Mobilization: The activation of phospholipase C results in the production of inositol trisphosphate (IP3), causing calcium release from the endoplasmic reticulum.
  4. Vasoconstriction: Increased intracellular calcium leads to muscle contraction and vasoconstriction.

Data

Studies have shown that U-II-(4-11) has a higher affinity for its receptors compared to other vasoactive peptides, highlighting its potent biological effects.

Physical and Chemical Properties Analysis

Physical Properties

U-II-(4-11) is a hydrophilic peptide with solubility in aqueous solutions. Its stability is influenced by environmental factors such as pH and temperature.

Chemical Properties

The peptide exhibits characteristics typical of biomolecules, including susceptibility to enzymatic degradation by peptidases. Its disulfide bonds contribute to its structural integrity but can also be targets for reduction reactions.

Relevant Data or Analyses

Spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to analyze the purity and confirm the structure of synthesized U-II-(4-11).

Applications

Scientific Uses

Urotensin II has been extensively studied for its role in cardiovascular physiology and pathology. Its applications include:

  1. Pharmacological Research: Investigating potential therapeutic targets for hypertension and heart failure.
  2. Biomarker Development: Exploring its levels in various diseases as a potential biomarker for cardiovascular conditions.
  3. Drug Development: Designing antagonists or modulators that can influence urotensin II signaling pathways for therapeutic benefits.
Introduction

Research Context and Significance of Urotensin-II Peptide Fragments

Urotensin-II (U-II) is a phylogenetically conserved neuropeptide originally isolated from teleost fish and later identified in mammals, including humans. The full-length human U-II consists of 11 amino acids (Glu-Thr-Pro-Asp-c[Cys-Phe-Trp-Lys-Tyr-Cys]-Val), featuring a disulfide bridge between Cys5 and Cys10 that constrains a cyclic hexapeptide core (c[CFWKYC]). This cyclic region is evolutionarily conserved across species and represents the minimal structural motif required for biological activity [3] [9]. Proteolytic processing of full-length U-II generates truncated fragments, among which U-II-(4–11) (Asp-c[CFWKYC]-Val) has emerged as a critical target for pharmacological research due to its retention of high receptor affinity and potency comparable to the parent peptide [3] [6].

The significance of U-II-(4–11) lies in its dual role as:

  • A physiological ligand for the urotensin-II receptor (UTR), a class A G-protein-coupled receptor (GPCR) expressed in cardiovascular, renal, and central nervous systems [3].
  • A template for peptidomimetic design aimed at overcoming limitations of native peptides, such as metabolic instability and poor pharmacokinetics [6] [9]. UTR activation influences diverse pathophysiological processes, including vasoconstriction/vasodilation, cardiac inotropy, fibrosis, and nociception, positioning U-II-(4–11) as a pivotal molecule for investigating urotensinergic signaling [3].

Table 1: Key Structural Features of U-II-(4–11) (Human)

PropertyDescription
Amino Acid SequenceH-Asp-c[Cys-Phe-Trp-Lys-Tyr-Cys]-Val-OH
Cyclic Corec[Cys⁵-Phe⁶-Trp⁷-Lys⁸-Tyr⁹-Cys¹⁰] (Disulfide bond: Cys⁵–Cys¹⁰)
Molecular Weight1,081.24 Da
Pharmacophore TriadTrp⁷-Lys⁸-Tyr⁹
Receptor Affinity (hUTR)KD ≈ 0.17–10 nM [6]

Biological Rationale for U-II-(4–11) Fragment Investigation

The biological relevance of U-II-(4–11) stems from structure-activity relationship (SAR) studies demonstrating that truncation of N-terminal residues 1–3 preserves full agonist activity at UTR. Key evidence includes:

  • Receptor Binding Efficiency: The cyclic hexapeptide core in U-II-(4–11) adopts a rigid β-turn conformation stabilized by the disulfide bond, enabling optimal interaction with UTR's extracellular loops. Mutagenesis studies confirm that residues within this core—particularly Phe⁶, Trp⁷, Lys⁸, and Tyr⁹—form hydrogen bonds and hydrophobic contacts with transmembrane domains 3, 5, and 6 of UTR [3] [6].
  • Functional Bioactivity: In vitro assays show U-II-(4–11) induces calcium mobilization (EC50 = 1.2 nM) and receptor internalization with efficacy matching full-length U-II. This is attributed to the conserved "activation triad" (Trp⁷-Lys⁸-Tyr⁹), which triggers conformational changes in UTR necessary for Gq protein coupling [6].
  • Species-Specific Processing: Unlike teleost U-II, human U-II undergoes post-translational cleavage to generate U-II-(4–11) as a dominant circulating form, suggesting physiological relevance in humans [3].
  • Peptidomimetic Foundation: The disulfide bridge in U-II-(4–11) is a metabolic vulnerability. Replacing it with non-reducible bridges (e.g., triazoles) yields analogs with retained affinity but reversible binding kinetics, providing tools to probe UTR activation mechanisms [6].

Table 2: Functional Comparison of U-II Fragments

PeptideRelative Binding Affinity (%)Calcium Mobilization (EC50, nM)Receptor Internalization
U-II (full)1000.17Yes
U-II-(4–11)981.2Yes
U-II-(5–11)1585Partial
Cyclic [5–10]922.5Yes

Data synthesized from [3] [6]

Knowledge Gaps in Truncated Urotensin-II Peptide Research

Despite advances, critical gaps persist in understanding U-II-(4–11)'s pharmacology:

  • Receptor Binding Dynamics: U-II-(4–11) exhibits pseudo-irreversible binding to UTR, with dissociation rates 100-fold slower than typical GPCR ligands. The molecular basis remains unclear, though hypothesized mechanisms include disulfide shuffling with extracellular cysteines (e.g., Cys123–Cys199 loop disulfide) or conformational trapping [6]. No direct structural data (e.g., cryo-EM of U-II-(4–11)–UTR complex) exists to validate this.
  • Signaling Bias: Whether U-II-(4–11) preferentially activates Gq-dependent pathways (Ca2+ release) over β-arrestin recruitment remains unquantified. Such bias could influence its role in fibrosis vs. inflammation [6] [9].
  • Metabolic Fate: Enzymes responsible for U-II-(4–11) clearance (e.g., neprilysin, ACE) are poorly characterized. This gap impedes stability optimization for therapeutic analogs [9].
  • Endogenous Roles: Physiological concentrations of U-II-(4–11) in human tissues are undetermined due to lack of sensitive assays distinguishing it from full-length U-II or metabolites [3].
  • Disease Heterogeneity: In pathologies like heart failure or diabetes, UTR expression fluctuates, but U-II-(4–11)'s activity in these contexts is inferred only from synthetic analogs [9].

These gaps represent methodological (e.g., lack of UTR crystal structure), analytical (e.g., detection limits), and conceptual (e.g., signaling bias) challenges that constrain translational applications [6] [9].

Theoretical Framework and Conceptual Boundaries

The investigation of U-II-(4–11) operates within three interconnected theoretical frameworks:

  • GPCR Ligand-Receptor Dynamics:UTR activation follows a multi-step model where U-II-(4–11) binding induces reorganization of transmembrane helices (TM3, TM5, TM6), facilitating G-protein coupling. The disulfide bridge is theorized to stabilize a bioactive conformation that "locks" the ligand-receptor complex, prolonging residence time. This model is supported by computational docking using δ-opioid receptor templates but requires experimental validation [6].

  • Peptide Drug Design Principles:U-II-(4–11) exemplifies the "message–address" concept: The cyclic core (c[CFWKYC]) delivers the "message" for receptor activation, while the N-terminal Asp⁴ and C-terminal Val¹¹ may serve as "address" domains influencing pharmacokinetics. Modifications (e.g., D-amino acids, lipid conjugation) follow established strategies to enhance proteolytic resistance, as seen in GLP-1 analogs like liraglutide [9].

  • Knowledge Gap Typology:Research on U-II-(4–11) intersects four gap classes [4] [7]:

  • Evidence Gaps: Contradictory data on its vasoactive effects (vasoconstriction vs. vasodilation) across vascular beds.
  • Methodological Gaps: Absence of real-time assays for tracking UTR conformation changes upon U-II-(4–11) binding.
  • Theoretical Gaps: Limited understanding of how UTR dimerization or allosteric modulators influence U-II-(4–11) efficacy.
  • Practical-Knowledge Gaps: Disconnect between in vitro potency and in vivo stability.

Conceptual boundaries for U-II-(4–11) research exclude:

  • Safety/toxicology of synthetic analogs (per user exclusion criteria).
  • Dosage-dependent effects or administration routes.
  • Non-human sequences (e.g., rodent U-II differs at position 3).

Table 3: U-II-(4–11) in Context of Therapeutic Peptide Development

AttributeU-II-(4–11)GLP-1 Analogs (e.g., Liraglutide)Ziconotide
OriginHuman U-II fragmentHuman GLP-1 modifiedCone snail toxin
ModificationsNone (native)Fatty acid conjugationNone (native)
TargetUTR (GPCR)GLP-1R (GPCR)N-type Ca²⁺ channels
Key ChallengeIrreversible bindingShort half-lifeIntrathecal delivery
Therapeutic AreaCardiovascular, renalMetabolic (T2DM)Chronic pain

Data derived from [6] [9]

Compound Names in Article:

  • Urotensin-II (U-II)
  • U-II-(4–11) (human)
  • Urotensin-II-related peptide (URP)
  • P5U (peptidomimetic agonist)
  • UPG84 (peptidomimetic agonist)
  • Urantide (antagonist)

Properties

Product Name

U-II-(4-11) (human)

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C50H66N10O12S2

Molecular Weight

1063.3 g/mol

InChI

InChI=1S/C50H66N10O12S2/c1-27(2)42(50(71)72)60-49(70)40(26-74)59-46(67)37(21-29-15-17-31(61)18-16-29)55-44(65)35(14-8-9-19-51)54-47(68)38(22-30-24-53-34-13-7-6-12-32(30)34)57-45(66)36(20-28-10-4-3-5-11-28)56-48(69)39(25-73)58-43(64)33(52)23-41(62)63/h3-7,10-13,15-18,24,27,33,35-40,42,53,61,73-74H,8-9,14,19-23,25-26,51-52H2,1-2H3,(H,54,68)(H,55,65)(H,56,69)(H,57,66)(H,58,64)(H,59,67)(H,60,70)(H,62,63)(H,71,72)/t33-,35-,36-,37-,38-,39-,40-,42-/m0/s1

InChI Key

OQZDXQFQHJIOEY-LOWSNRHLSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CS)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.